molecular formula C21H24N2O B2711249 4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide CAS No. 689263-93-2

4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide

Cat. No. B2711249
CAS RN: 689263-93-2
M. Wt: 320.436
InChI Key: ZEUIPTJVKYTKAR-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . Various methods have been developed for the synthesis of indole derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a heterocyclic system, which plays a main role in cell biology .


Chemical Reactions Analysis

Indole derivatives show various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. For example, tert-butyl N- [2- (4-hydroxy-1H-indol-3-yl)ethyl]carbamate, a similar compound, is a solid at room temperature .

Scientific Research Applications

Materials Science and Polymer Research

In the realm of materials science, derivatives similar to 4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide have been utilized in synthesizing new polyamides with significant thermal stability and solubility properties. Hsiao et al. (2000) explored the synthesis of polyamides incorporating ortho-phenylene units, which showed noncrystalline structures, high glass transition temperatures, and excellent film-forming abilities, indicating potential applications in high-performance materials (Hsiao, Yang, & Chen, 2000).

Organic Synthesis and Chemical Properties

In organic chemistry, compounds structurally related to this compound have been employed as intermediates for developing novel synthetic routes. Jasch, Höfling, and Heinrich (2012) described the versatility of tert-butyl phenylazocarboxylates in nucleophilic substitutions and radical reactions, facilitating the creation of azocarboxamides and enabling modifications to the benzene ring, showcasing the adaptability of these compounds in synthetic chemistry (Jasch, Höfling, & Heinrich, 2012).

Catalysis and Reaction Mechanisms

Furthermore, research has explored the role of tert-butyl-based compounds in catalysis and reaction mechanisms. For instance, Imamoto et al. (2012) developed P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating high enantioselectivities and catalytic activities. This work emphasizes the utility of tert-butyl groups in designing effective catalytic systems for precision synthesis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Mechanism of Action

The mechanism of action of indole derivatives is often related to their interaction with biological targets. For example, some indole derivatives showed anti-inflammatory and analgesic activities .

Safety and Hazards

Safety and hazards associated with indole derivatives can also vary. For instance, tert-butyl N- [2- (4-hydroxy-1H-indol-3-yl)ethyl]carbamate has hazard statements H302,H315,H319,H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of indole derivatives involve the development of novel methods of synthesis and the exploration of their potential therapeutic applications .

properties

IUPAC Name

4-tert-butyl-N-(2-indol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-21(2,3)18-10-8-17(9-11-18)20(24)22-13-15-23-14-12-16-6-4-5-7-19(16)23/h4-12,14H,13,15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUIPTJVKYTKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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